[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14), also known as RC-3095, is a synthetic analogue of the natural peptide bombesin. This compound is classified as a peptide and is notable for its modifications that enhance its biological activity. It has been studied extensively for its potential therapeutic applications, particularly in the context of inflammation and cancer.
The compound is derived from bombesin, a peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). The modifications include a D-Tpi (D-thiophenyl) substitution at position 6 and a psi(CH2NH) linkage at position 13, which are designed to improve receptor binding and biological stability.
The synthesis of [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) involves multiple steps, typically utilizing solid-phase peptide synthesis techniques. Key reagents include:
The process generally includes:
The molecular formula for [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) is , with a molecular weight of approximately 1106.3 g/mol. The structure features a complex arrangement of amino acids with specific stereochemistry that contributes to its biological function.
Key structural data includes:
[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) participates in various chemical reactions primarily involving interactions with bombesin and gastrin-releasing peptide receptors. These interactions can lead to receptor activation or inhibition depending on the context and concentration of the ligand.
The compound's design allows it to function as an antagonist for bombesin receptors, which are implicated in several physiological processes including tumor growth and inflammation. The mechanism often involves competitive inhibition where the analogue blocks natural ligand binding.
The mechanism of action for [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) primarily involves its interaction with bombesin receptors, specifically the gastrin-releasing peptide receptor. Upon binding, it triggers downstream signaling pathways that can modulate cellular responses such as proliferation and inflammation.
Research indicates that this compound can inhibit tumor growth in models by blocking receptor-mediated signaling pathways associated with cancer progression. Studies have shown significant effects on cell signaling cascades involving phospholipase C and tyrosine kinases upon receptor activation.
The compound is typically presented as a white to off-white powder. It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water without formulation aids.
Key chemical properties include:
Relevant analyses have demonstrated its stability in physiological conditions, making it suitable for biological applications.
[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) has been extensively studied for its potential applications in:
Research continues to explore the full therapeutic potential of this compound across different medical fields.
The bombesin peptide family comprises structurally related neuropeptides with diverse physiological functions. Bombesin itself is a 14-amino acid peptide originally isolated from amphibian skin (Bombina bombina), while its mammalian homologs include gastrin-releasing peptide and neuromedin B [1] [5] [9]. These peptides exert their biological effects through three primary G protein-coupled receptors:
Table 1: Bombesin Receptor Subtypes and Key Characteristics
Receptor Subtype | Primary Endogenous Ligand | Tissue Distribution | Physiological Functions |
---|---|---|---|
Bombesin Receptor Type 1 | Neuromedin B | CNS, gastrointestinal tract, testis | Pituitary-thyroid regulation, satiety, anxiety behaviors |
Bombesin Receptor Type 2 | Gastrin-releasing peptide | Pancreas, colon, prostate, breast, lung | Gastric acid secretion, pancreatic exocrine function, circadian rhythm |
Bombesin Receptor Type 3 | Unknown (orphan receptor) | CNS, pancreas, reproductive organs | Glucose homeostasis, metabolic regulation, lung injury response |
All three receptors signal primarily through Gαq/11 proteins, activating phospholipase C-beta. This catalyzes phosphatidylinositol 4,5-bisphosphate hydrolysis into inositol trisphosphate and diacylglycerol, triggering intracellular calcium mobilization and protein kinase C activation [1] [8]. This signaling cascade influences cellular proliferation, hormone secretion, and neural excitability [1] [5].
The Gastrin-Releasing Peptide Receptor exhibits widespread expression in both the central nervous system and peripheral tissues. Physiologically, Gastrin-Releasing Peptide Receptor activation stimulates gastrin and cholecystokinin release, promoting gastric acid secretion and pancreatic enzyme output [1] [6]. Within the central nervous system, Gastrin-Releasing Peptide Receptor signaling modulates satiety, thermoregulation, anxiety responses, and circadian rhythms [1] [5] [6]. Pulmonary neuroendocrine cells release bombesin-like peptides during lung development and injury repair, with Gastrin-Releasing Peptide Receptor activation influencing bronchial epithelial proliferation and differentiation [1] [3].
Pathologically, Gastrin-Releasing Peptide Receptor overexpression occurs in numerous malignancies. Small-cell lung carcinomas express Gastrin-Releasing Peptide Receptor in 25-100% of cases, where it functions as an autocrine growth factor [8]. Similarly, prostate, breast, pancreatic, and gastrointestinal cancers frequently overexpress Gastrin-Releasing Peptide Receptor, promoting tumor progression through several mechanisms:
Table 2: Pathological Significance of Gastrin-Releasing Peptide Receptor Overexpression
Tumor Type | Detection Frequency | Functional Role | Downstream Pathways |
---|---|---|---|
Small-cell lung cancer | 60-100% | Autocrine growth stimulation | Extracellular signal-regulated kinase activation, epidermal growth factor receptor transactivation |
Prostate cancer | 50-100% | Cell proliferation, angiogenesis | Src-dependent matrix metalloproteinase activation, vascular endothelial growth factor upregulation |
Breast cancer | 30-70% | Metastasis promotion | β1-integrin expression, adhesion molecule modulation |
Pancreatic cancer | 40-75% | Invasion enhancement | Calcium mobilization, protein kinase C activation |
The development of [D-Tpi⁶, Leu¹³ ψ(CH₂NH)-Leu¹⁴]bombesin-(6-14) (research code RC-3095) addressed critical limitations in bombesin receptor pharmacology. Native bombesin peptides lack receptor subtype selectivity and undergo rapid enzymatic degradation in vivo, limiting their research and therapeutic utility [1] [7]. Furthermore, the absence of tyrosine residues in natural bombesin precludes efficient radioiodination for receptor imaging studies [1]. These challenges necessitated synthetic analogues with enhanced receptor selectivity, metabolic stability, and capacity for radiolabeling.
RC-3095 incorporates three strategic modifications to the native bombesin(6-14) sequence:
These modifications yielded a compound with nanomolar affinity for Gastrin-Releasing Peptide Receptor (inhibition constant = 0.2-1.4 nM) and exceptional selectivity (>10,000-fold over Bombesin Receptor Type 1 and Bombesin Receptor Type 3) [7] [10]. Functionally, RC-3095 demonstrates potent antagonist activity across diverse assays:
This pharmacological profile established RC-3095 as a valuable tool for investigating Gastrin-Releasing Peptide Receptor function in physiological and pathological processes. Its high selectivity enables discrimination between bombesin receptor subtypes, addressing the confounding variable of cross-reactivity observed with earlier bombesin analogues like [D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) [7]. Furthermore, its stability profile permits in vivo applications, facilitating research into tumor targeting, receptor imaging, and therapeutic interventions [3] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0